N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide
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Overview
Description
N’-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiazole ring substituted with dimethyl groups and a difluorobenzohydrazide moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the Hydrazide Moiety: The hydrazide group is introduced by reacting the benzothiazole derivative with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide moiety, converting it to corresponding amines.
Substitution: The difluorobenzene ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N’-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its anti-cancer activity.
Comparison with Similar Compounds
- N’-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine
- N’-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylbenzohydrazide
Comparison:
- Structural Differences: While similar in having a benzothiazole core, the substituents on the benzothiazole ring and the nature of the hydrazide or amine groups differ.
- Chemical Properties: Variations in substituents lead to differences in solubility, reactivity, and stability.
- Applications: Each compound may have unique applications based on its specific chemical properties. For example, the diethylethane-1,2-diamine derivative might be more suitable for applications requiring higher solubility in organic solvents.
N’-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide stands out due to its specific combination of functional groups, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c1-8-6-9(2)14-12(7-8)19-16(23-14)21-20-15(22)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKARCIJQZYJKLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=C(C=CC=C3F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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